Product packaging for Crotonic acid p-cresyl ester(Cat. No.:CAS No. 41873-74-9)

Crotonic acid p-cresyl ester

Cat. No.: B1630845
CAS No.: 41873-74-9
M. Wt: 176.21 g/mol
InChI Key: FGJQFRNEXKYBQC-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Carboxylic Acid Ester Chemistry

Crotonic acid p-cresyl ester belongs to the class of α,β-unsaturated esters. These compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.org This structural motif imparts unique reactivity to the molecule. The double bond and the carboxyl group can interact, especially in the presence of acid catalysts. libretexts.org The α,β-unsaturation makes these esters susceptible to nucleophilic attack at the β-carbon, a type of reactivity known as vinylogous reactivity. wikipedia.org

The chemistry of unsaturated carboxylic acid esters is vast and includes a multitude of compounds with diverse applications. google.com They serve as monomers for the synthesis of polymers, such as polyacrylates, and are found in various commercial products. wikipedia.orggoogle.com The reactivity of the double bond allows for a range of chemical transformations, making these esters valuable intermediates in organic synthesis. organic-chemistry.orgbeilstein-journals.org

Significance of Aryl Esters in Organic Synthesis and Materials Science

Aryl esters, which feature an ester group attached to an aromatic ring, are a significant class of compounds in both organic synthesis and materials science. An aryl group is a functional group derived from a simple aromatic ring where one hydrogen atom is removed from the ring. thoughtco.com The presence of the aromatic ring can influence the electronic properties and reactivity of the ester functionality.

In organic synthesis, aryl esters are utilized as precursors and intermediates in a variety of reactions. For instance, they can be involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In materials science, the incorporation of aryl groups into polymer structures can enhance thermal stability and modify the mechanical and optical properties of the resulting materials. For example, the thermal stabilities of poly(alkyl crotonate)s have been shown to be generally superior to those of poly(alkyl methacrylate)s. acs.org

Historical Development of Crotonate Ester Research

Research into crotonate esters is an extension of the study of crotonic acid, a naturally occurring unsaturated carboxylic acid. wikipedia.org The name "crotonic acid" itself has historical roots, though it was based on an incorrect association with croton oil. wikipedia.org Early research focused on the isolation, characterization, and basic reactions of crotonic acid and its simple esters. cdnsciencepub.com

Over time, the focus of crotonate ester research has expanded significantly. Investigations into their polymerization behavior have been a prominent area of study. Researchers have explored various methods, including group-transfer polymerization (GTP), to synthesize poly(alkyl crotonate)s with controlled molecular weights and properties. acs.orgacs.org The development of new catalytic systems, including the use of organic superacids, has advanced the ability to polymerize these monomers effectively. acs.org Furthermore, the use of crotonate esters in other synthetic transformations, such as Michael additions and arylboration reactions, has been an active area of research. thieme-connect.comorganic-chemistry.org

Current Research Landscape for p-Cresyl Crotonate and Analogues

Current research involving p-cresyl crotonate and its analogues continues to explore their potential in various chemical applications. One area of interest is their use in polymerization reactions. For example, p-tolyl crotonate has been used as a monomer in group-transfer polymerization studies, although its polymerization can be challenging compared to other alkyl crotonates. acs.org

The synthesis of analogues of p-cresyl crotonate is also an active field. For instance, the cross-metathesis reaction has been investigated as a method to produce paramethoxycinnamate analogues, which are structurally related to p-cresyl crotonate and have applications as UV blockers. ufs.ac.za Additionally, aryl crotonates are being explored as precursors for the synthesis of other important organic molecules, such as quinolones. unc.edu.ar The study of the reactivity of these compounds in various organic reactions, including tandem vinylogous addition and cyclization reactions, continues to be an area of focus for creating functionalized molecules. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 41873-74-9 tcichemicals.comtcichemicals.com
Molecular Formula C11H12O2 tcichemicals.comcymitquimica.com
Molecular Weight 176.22 g/mol cymitquimica.com
Physical State Liquid tcichemicals.comssl-images-amazon.com
Appearance Colorless to Slightly Pale Yellow, Clear cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1630845 Crotonic acid p-cresyl ester CAS No. 41873-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl) but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJQFRNEXKYBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962030
Record name 4-Methylphenyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-74-9
Record name 4-Methylphenyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Crotonic Acid P Cresyl Ester and Analogous Esters

Esterification of Crotonic Acid with p-Cresol (B1678582)

The reaction between crotonic acid and p-cresol yields p-cresyl crotonate and water. The efficiency and selectivity of this reaction are heavily dependent on the catalytic system employed and the reaction conditions.

Both heterogeneous and homogeneous acid catalysts are utilized to facilitate the esterification process. The choice of catalyst influences reaction rates, yields, and the ease of product purification.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, potential for reusability, and often lower corrosivity (B1173158) compared to their homogeneous counterparts. researchgate.net

Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective solid acid catalysts for esterification reactions due to their strong Brønsted acidity, which can be over 100 times higher than that of sulfuric acid. researchgate.netresearchgate.net They have been successfully used in the synthesis of various esters, including those of crotonic acid with long-chain alcohols like octyl, decyl, and dodecyl alcohol. researchgate.net The high activity of HPAs allows for efficient esterification under relatively mild conditions. researchgate.net For instance, studies on the Fries rearrangement of aryl esters like p-tolyl acetate (B1210297) have also demonstrated the high activity of HPAs, which are significantly more active than conventional catalysts like H-Beta zeolite and sulfuric acid. researchgate.net The catalytic performance can be further tuned by supporting the HPA on materials like silica (B1680970) or by creating their metal salts (e.g., Cs⁺, Ce³⁺). researchgate.netrsc.org

Acidic Clay Catalysts: Modified clay minerals, particularly montmorillonite (B579905), serve as effective, low-cost, and environmentally benign heterogeneous catalysts for esterification. ias.ac.inresearchgate.net Their catalytic activity stems from both Brønsted and Lewis acid sites. ias.ac.insumerianz.com The acidity can be significantly enhanced by exchanging the natural interlayer cations (like Na⁺ or Ca²⁺) with more highly charged cations such as Al³⁺ or Fe³⁺. sumerianz.comcore.ac.uk

Research on the esterification of various carboxylic acids with p-cresol has highlighted the efficacy of these catalysts. For example, in the synthesis of p-cresyl phenylacetate, Al³⁺-exchanged montmorillonite showed significantly higher activity compared to the raw Na⁺-montmorillonite or H⁺-exchanged versions. researchgate.net Similarly, in the synthesis of di-(p-cresyl) succinate (B1194679), Al³⁺-montmorillonite was found to be the most active among various cation-exchanged clays, providing yields comparable to the homogeneous catalyst p-toluenesulphonic acid. core.ac.uk The activity of these clay catalysts is directly related to the charge-to-radius ratio of the exchanged metal cation. core.ac.uk

Catalyst Performance in the Synthesis of Di-(p-cresyl) Succinate core.ac.uk
Catalyst (Cation-exchanged Montmorillonite)Yield (%)
Al³⁺-mont75
H⁺-mont71
Cr³⁺-mont65
Fe³⁺-mont58
Zn²⁺-mont42
Ni²⁺-mont35
Cu²⁺-mont25

Homogeneous catalysts, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are traditionally used for Fischer esterification due to their high activity and low cost. google.comoperachem.com The catalyst, reactants, and products are all present in a single liquid phase. libretexts.org

The kinetics of the esterification of crotonic acid with various alcohols (n-octyl, 2-ethylhexyl, n-decyl, and n-dodecyl) using sulfuric acid as a catalyst have been investigated. researchgate.netresearchgate.net These studies show that the reaction typically follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. researchgate.netresearchgate.net The activation energy for the synthesis of crotonate esters is influenced by the structure of the alcohol. researchgate.net For instance, the synthesis of n-propyl crotonate has been achieved by refluxing crotonic acid and 1-propanol (B7761284) with sulfuric acid. acs.orgacs.org The primary drawback of homogeneous catalysis is the need for a neutralization step and the difficulty in separating the catalyst from the final product. researchgate.net

Kinetic Data for Sulfuric Acid-Catalyzed Esterification of Crotonic Acid with Various Alcohols
AlcoholActivation Energy (kJ/mol)Reference
n-Octyl Alcohol49.6 researchgate.net
2-Ethylhexyl Alcohol59.5 researchgate.net
n-Decyl Alcohol46.9 researchgate.net
n-Dodecyl Alcohol47.4 researchgate.net

The choice of solvent can significantly impact the yield of the esterification reaction. Since esterification is an equilibrium-limited reaction, the removal of water is essential to drive the reaction forward. operachem.commasterorganicchemistry.com Often, a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is used. core.ac.ukresearchgate.net This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, thereby shifting the equilibrium towards the formation of the ester and increasing the final yield. operachem.com In many lab-scale preparations, an excess of the alcohol reactant is used as the solvent, which also helps to shift the equilibrium favorably. operachem.commasterorganicchemistry.com

To maximize the yield of p-cresyl crotonate, several reaction parameters must be optimized. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Studies on analogous systems provide insight into this optimization process. For the synthesis of di-(p-cresyl) succinate using an Al³⁺-montmorillonite catalyst, it was found that the yield of the ester increased as the molar ratio of p-cresol to succinic anhydride (B1165640) was increased from 2:1 to 4:1, with an optimal ratio of 3:1. core.ac.uk Similarly, for the synthesis of p-cresyl stearate (B1226849) catalyzed by activated Indian bentonite (B74815), a molar ratio of stearic acid to p-cresol of 1:2 was found to be optimal. researchgate.net

The amount of catalyst is another critical parameter. Increasing the catalyst loading generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur or the effect may plateau. core.ac.ukresearchgate.net The reaction temperature is typically set to the reflux temperature of the solvent to ensure a sufficient reaction rate while allowing for the azeotropic removal of water. operachem.com

Effect of Molar Ratio on Ester Yield for Di-(p-cresyl) Succinate Synthesis core.ac.uk
Molar Ratio (p-cresol : succinic anhydride)Yield (%)
2:162
3:175
4:175

Reaction Conditions: Al³⁺-montmorillonite catalyst (0.5 g), Toluene solvent, 8 h reaction time.

Catalytic Approaches for Esterification

Alternative Synthetic Pathways for Crotonic Acid Esters

Besides the direct Fischer esterification of crotonic acid, other methods can be employed to synthesize crotonic acid esters. One notable method is group-transfer polymerization (GTP), which has been used to polymerize various alkyl crotonates, including p-tolyl crotonate. acs.orgacs.org While GTP is primarily used for creating polymers, the underlying principles of activating the crotonate moiety are relevant.

Other pathways can involve starting from different precursors entirely. For example, a process for preparing 4,4,4-trifluoro-3-methylamino-crotonic acid esters proceeds from trifluoroacetoacetic acid esters. google.com Furthermore, biological pathways for producing crotonic acid itself are being developed, which could then be esterified. google.com These biosynthetic routes often start from intermediates like 2-ketoglutarate and proceed via crotonyl-CoA. google.com

Multi-step Synthesis from Precursors

Multi-step synthesis provides a versatile approach to constructing esters, especially when direct esterification is challenging or when starting from more readily available precursors. libretexts.org These sequences involve the transformation of initial compounds through several reaction stages to build the final ester product.

One of the most prominent multi-step methods is the Steglich esterification , which is particularly useful for sterically hindered substrates or those sensitive to the harsh acidic conditions of traditional methods. nih.govorganic-chemistry.org This reaction involves the condensation of a carboxylic acid and an alcohol using a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.gov The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org This intermediate, akin to a carboxylic acid anhydride in reactivity, is then attacked by the alcohol. DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form an "active ester" intermediate, which then readily reacts with the alcohol to yield the final ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.org This method is advantageous due to its mild, neutral reaction conditions. nih.gov However, the formation of N-acylurea byproducts can occur as a side reaction, particularly with sterically demanding substrates, which may lower the yield. orgsyn.org

Another multi-step approach involves synthesizing one of the key precursors first. For instance, p-cresol can be synthesized via a continuous-flow diazotization-hydrolysis process starting from p-toluidine. researchgate.net This process involves diazotization to create a diazonium intermediate, followed by neutralization and hydrolysis to yield p-cresol with high productivity. researchgate.net This synthesized p-cresol can then be used in a subsequent esterification step. Similarly, p-cresol can be prepared from p-cymene (B1678584) through a series of reactions. pearson.com

The following table summarizes representative conditions for Steglich esterification.

Carboxylic AcidAlcoholCoupling AgentCatalystSolventYield
(E)-4-methoxy cinnamic acidDiol PrecursorDICDMAPAnhydrous DCM81% nih.gov
Vinyl acetic acidDiol IntermediateDICDMAPDCM61% nih.gov
Carboxylic Acid 72Compound 73DCCDMAP (10 mol%)Dichloromethane (B109758)70% (after rearrangement) nih.gov
Fumaric acid monoethyl estertert-ButanolDCCDMAPDichloromethane/N,N-Dimethylformamide76-81% orgsyn.org

This table presents data from various Steglich esterification reactions to illustrate typical conditions and yields.

Dehydration Reactions for Ester Formation

Dehydration reactions are a cornerstone of ester synthesis, where a molecule of water is eliminated from a carboxylic acid and an alcohol. The most classic example is the Fischer-Speier esterification . wikipedia.orgmdpi.com This equilibrium-controlled reaction involves refluxing a carboxylic acid (like crotonic acid) and an alcohol (like p-cresol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. wikipedia.orgyoutube.com

To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction must be removed. wikipedia.org This can be accomplished by using a large excess of one of the reactants or by techniques such as azeotropic distillation using a Dean-Stark apparatus, often with a non-polar solvent like toluene or hexane. wikipedia.org Other methods include using drying agents like anhydrous salts or molecular sieves. wikipedia.org

A specific application of dehydration is seen in the synthesis of substituted crotonic acid esters. For example, 4,4,4-trifluoro-3-methylamino-crotonic acid esters are prepared by dehydrating trifluoroacetoacetic acid esters and methylamine. google.com This reaction is carried out at temperatures between 75 to 100°C, and the water produced is continuously removed from the reaction medium to ensure the completion of the reaction. google.com

The table below shows examples of catalysts used in Fischer-Speier type reactions.

Carboxylic AcidAlcoholCatalystKey Feature
Various Carboxylic AcidsVarious AlcoholsSulfuric acid, p-toluenesulfonic acidClassic Brønsted acid catalysts wikipedia.org
Carboxylic AcidsAlcoholsHafnium(IV) or Zirconium(IV) saltsLewis acid catalysts organic-chemistry.org
Carboxylic AcidsAlcoholsB(C₆F₅)₃Highly effective for chemo- and site-selective monoesterification researchgate.net
Phenyl acetic acidp-cresolAl³⁺-montmorillonite nanoclayHeterogeneous, reusable green catalyst researchgate.net

This table illustrates the diversity of catalysts employed in dehydrative esterification reactions.

Derivatization from Crotonyl Halides

A highly effective and rapid method for ester synthesis involves the use of acyl halides, such as crotonyl chloride. This method is an acylation reaction where the highly reactive acyl halide reacts with an alcohol or phenol. pearson.com For the synthesis of crotonic acid p-cresyl ester, crotonyl chloride is reacted directly with p-cresol. guidechem.com

The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen of p-cresol on the electrophilic carbonyl carbon of crotonyl chloride. pearson.com This is followed by the elimination of a chloride ion, which is a very good leaving group. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. This prevents the protonation of the starting alcohol and drives the reaction to completion. This method is generally faster and not reversible like the Fischer esterification, often leading to higher yields.

Synthesis of p-Cresol Derivatives for Esterification

The properties and reactivity of the final ester can be modified by using derivatives of p-cresol in the esterification reaction. This requires synthetic methods to first prepare these modified phenols.

A common reaction is the alkylation of p-cresol. For instance, 2-tert-butyl-4-methylphenol (B42202) (a common antioxidant) is synthesized by the alkylation of p-cresol with tert-butyl alcohol or its derivatives like methyl tert-butyl ether (MTBE). mdpi.com This reaction is typically catalyzed by an acid. Deep eutectic solvents (DES), formed from components like caprolactam and p-toluenesulfonic acid, have been developed as efficient and green catalysts for this alkylation, allowing the reaction to proceed under mild, room temperature conditions. mdpi.com

Another type of derivative is a simple ester of p-cresol itself, such as p-tolyl acetate. This can be prepared by reacting p-cresol with acetic anhydride. google.com This acetate can then be used in further reactions, for example, as an intermediate in the synthesis of other compounds where the hydroxyl group needs to be protected or modified. google.com

For analytical purposes, such as quantification by gas chromatography-mass spectrometry (GC-MS), p-cresol and other phenols are often converted into more volatile and thermally stable derivatives. ufmg.brnih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like perfluorooctanoyl chloride. ufmg.brnih.gov While not intended for the bulk synthesis of esters for other applications, these derivatization reactions highlight methods to chemically modify the hydroxyl group of p-cresol.

The following table outlines methods for synthesizing p-cresol derivatives.

Starting MaterialReagent(s)ProductCatalyst/Conditions
p-ToluidineNaNO₂, H₂SO₄, Ureap-CresolContinuous flow diazotization-hydrolysis researchgate.net
p-Cresoltert-Butyl alcohol2-tert-butyl-4-methylphenolCaprolactam/p-toluenesulfonic acid (DES) mdpi.com
p-CresolAcetic anhydridep-Tolyl acetateHeating/Reflux google.com
p-CresolBSTFA, PyridineTrimethylsilyl-p-cresolRoom Temperature ufmg.br

This table provides examples of synthetic routes to p-cresol and its derivatives that can be subsequently used for esterification.

Chemical Reactivity and Transformation Pathways of Crotonic Acid P Cresyl Ester

Reactions at the Ester Linkage

The ester functional group in crotonic acid p-cresyl ester is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is fundamental to processes such as hydrolysis and transesterification.

Hydrolysis of this compound involves the cleavage of the ester bond by water to yield crotonic acid and p-cresol (B1678582). This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. The reaction is reversible and proceeds through a tetrahedral intermediate. scielo.br

Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a strong nucleophile, typically a hydroxide (B78521) ion, on the carbonyl carbon. This leads to the formation of a carboxylate salt (crotonate) and p-cresol. The final products are crotonic acid and p-cresol upon acidification of the reaction mixture.

Table 1: Comparison of Acid-Catalyzed and Base-Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH)
Nucleophile Water (H₂O)Hydroxide ion (OH⁻)
Reversibility ReversibleIrreversible
Intermediate Protonated tetrahedral intermediateTetrahedral intermediate
Products Crotonic acid and p-cresolCrotonate salt and p-cresol

Transesterification is a process where the p-cresyl group of the ester is exchanged with another alcohol group. researchgate.net This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com For the reaction to proceed favorably, the incoming alcohol is often used in large excess. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification involves the attack of an alkoxide ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the p-cresoxide leaving group. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the steric hindrance of the reacting alcohol and the stability of the leaving alkoxide. acs.org

Reactions Involving the Alpha, Beta-Unsaturated System

The presence of a carbon-carbon double bond conjugated to the carbonyl group (an α,β-unsaturated system) in this compound opens up pathways for addition reactions. The electron-withdrawing effect of the ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards electrophiles.

The electron-rich π-bond of the alkene can be attacked by electrophiles. libretexts.org In the case of this compound, the initial addition of an electrophile typically leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction generally proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion results in the formation of a dihalogenated derivative. savemyexams.com

For instance, the reaction with bromine would yield p-cresyl 2,3-dibromobutanoate. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. google.com

Table 2: Products of Halogenation of this compound

Halogenating AgentProduct NameChemical Formula of Product
Bromine (Br₂)p-Cresyl 2,3-dibromobutanoateC₁₁H₁₂Br₂O₂
Chlorine (Cl₂)p-Cresyl 2,3-dichlorobutanoateC₁₁H₁₂Cl₂O₂

Hydrohalogenation is the addition of a hydrogen halide, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), across the double bond. savemyexams.com The addition of the proton (the electrophile) to the α-carbon is favored due to the formation of a more stable secondary carbocation at the β-position, which is stabilized by resonance with the adjacent carbonyl group. Subsequent attack by the halide ion on this carbocation yields the β-halo ester.

However, in the case of crotonic acid and its esters, the addition of hydrogen bromide can lead to the formation of 3-bromobutyric acid derivatives. wikipedia.org Therefore, the reaction of this compound with a hydrogen halide is expected to yield p-cresyl 3-halobutanoate.

Nucleophilic Addition Reactions (e.g., Conjugate Addition)

This compound, as an α,β-unsaturated ester, is susceptible to nucleophilic attack at the β-carbon of the carbon-carbon double bond. This type of reaction is known as a conjugate addition or Michael addition. fiveable.memasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and stabilizing the resulting enolate intermediate through resonance. fiveable.meuomustansiriyah.edu.iq

The general mechanism for a conjugate addition to an α,β-unsaturated ester involves three main steps:

Enolate Formation : A base removes a proton from the nucleophile (the Michael donor) to form a nucleophilic enolate.

Conjugate Addition : The enolate attacks the β-carbon of the crotonate ester (the Michael acceptor), forming a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation : The enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated esters. masterorganicchemistry.com These include enolates derived from β-dicarbonyl compounds (like malonic esters or β-keto esters), amines, and thiols. libretexts.org The specific choice of nucleophile and reaction conditions can influence the yield and stereoselectivity of the product. Highly stabilized enolates are known to preferentially undergo conjugate addition. scribd.com For example, the reaction of ethyl acetoacetate (B1235776) with 3-buten-2-one in the presence of a base yields the conjugate addition product. libretexts.org

Table 1: Examples of Nucleophiles in Michael Additions with α,β-Unsaturated Carbonyls

Michael Donor (Nucleophile) Michael Acceptor (Electrophile) Product Type
β-Keto Esters α,β-Unsaturated Ketones/Esters 1,5-Dicarbonyl Compound
Malonic Esters α,β-Unsaturated Ketones/Esters Substituted Malonate
Amines α,β-Unsaturated Esters β-Amino Ester
Thiols α,β-Unsaturated Esters β-Thioether Ester
Enamines α,β-Unsaturated Ketones/Esters 1,5-Dicarbonyl Compound (after hydrolysis)
Organocuprates (Gilman Reagents) α,β-Unsaturated Esters β-Alkylated Ester

Catalytic Hydrogenation and Reduction Pathways

The catalytic hydrogenation of this compound can lead to the reduction of either the carbon-carbon double bond, the ester group, or both, depending on the catalyst and reaction conditions.

Hydrogenation of the Carbon-Carbon Double Bond: The C=C double bond in α,β-unsaturated esters is readily hydrogenated under various catalytic conditions. This reaction typically occurs under milder conditions than the reduction of the ester functionality. Catalytic hydrogenation of crotonic acid, for instance, converts it to butanoic acid. wikipedia.org Similarly, hydrogenation of the p-cresyl ester would yield p-cresyl butyrate. Platinum catalysts are effective for the hydrogenation of crotonic acid. rsc.org

Hydrogenolysis of the Ester Group: The reduction of an ester to alcohols is termed hydrogenolysis. organicreactions.org This process is generally more challenging and requires more forcing conditions (higher pressures and temperatures) and specific catalysts compared to the hydrogenation of an alkene. organicreactions.org Copper chromium oxide is a highly effective catalyst for the hydrogenation of esters to alcohols under high pressure. organicreactions.org Raney Ni is also used for the hydrogenation of esters, phenols, and other functional groups, often converting them to the corresponding alcohols. mdpi.com The reduction of p-cresyl crotonate would yield two alcohol fragments: crotyl alcohol (from the acyl portion) and p-cresol (from the alcohol portion). Complete reduction under harsh conditions could potentially lead to butanol and 4-methylcyclohexanol.

Table 2: Products of Catalytic Hydrogenation of this compound

Functional Group Targeted Product Typical Catalyst
C=C Double Bond p-Cresyl butyrate Platinum (Pt), Palladium (Pd)
Ester Group (Hydrogenolysis) Crotyl alcohol and p-Cresol Copper Chromite (Adkins catalyst)
Both C=C and Ester Group Butanol and p-Cresol Copper Chromite, Raney Ni (harsher conditions)
Both C=C, Ester, and Aromatic Ring Butanol and 4-Methylcyclohexanol Raney Ni, Rhodium (Rh) (very harsh conditions)

Oxidation Reactions (e.g., Permanganate (B83412) Oxidation, Epoxidation)

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can react with both the alkene and the aromatic ring of this compound. libretexts.org Under harsh conditions, such as treatment with hot, alkaline KMnO₄ followed by acidification, the alkyl side chain of an aromatic ring is oxidized to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of the p-cresyl moiety, the methyl group would be oxidized to a carboxylic acid group.

The carbon-carbon double bond of the crotonate moiety is also susceptible to oxidation. Permanganate oxidation of unsaturated acids can lead to cleavage of the C=C bond. niscpr.res.in For crotonic acid, this would yield products like acetaldehyde (B116499) and glyoxylic acid. niscpr.res.in The oxidation of esters by permanganate in an acidic medium has been shown to be first-order with respect to both the oxidant and the substrate, ultimately leading to cleavage and the formation of acids and aldehydes. orientjchem.orgresearchgate.net Given the strength of KMnO₄, complex product mixtures can be expected unless conditions are carefully controlled.

Epoxidation: Epoxidation involves the addition of an oxygen atom across the C=C double bond to form an oxirane (epoxide) ring. For α,β-unsaturated esters like p-cresyl crotonate, this creates a glycidic ester. These are valuable synthetic intermediates. acs.org

Two common methods for epoxidation are:

Peroxyacid Epoxidation : Reagents like peracetic acid can be used to epoxidize crotonate esters, such as ethyl crotonate, to form the corresponding 2,3-epoxybutyrate. sciencemadness.org The reaction is often performed in a solvent like ethyl acetate (B1210297).

Nucleophilic Epoxidation : This method involves the conjugate addition of a hydroperoxide anion, followed by intramolecular cyclization to form the epoxide. acs.org For example, lithium tert-butyl hydroperoxide is a powerful reagent for the stereocontrolled epoxidation of electrophilic alkenes, including α,β-unsaturated esters. researchgate.net The epoxidation of γ-hydroxy-α,β-unsaturated esters has been shown to be a diastereoselective and irreversible process. acs.orgresearchgate.net A similar process for p-cresyl crotonate would yield p-cresyl 2,3-epoxybutyrate.

Table 3: Oxidation Products of this compound

Reagent/Reaction Functional Group Targeted Major Product(s)
Potassium Permanganate (KMnO₄) C=C Double Bond (Cleavage) Acetaldehyde, Glyoxylic acid derivatives
Potassium Permanganate (KMnO₄) Aromatic Methyl Group 4-Hydroxybenzoic acid derivatives
Peracetic Acid C=C Double Bond (Epoxidation) p-Cresyl 2,3-epoxybutyrate
Lithium tert-butyl hydroperoxide C=C Double Bond (Epoxidation) p-Cresyl 2,3-epoxybutyrate

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, the α,β-unsaturated system of this compound can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester functionality in p-cresyl crotonate. nih.gov

The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. wikipedia.org Crotonate esters, being electron-deficient alkenes, are suitable dienophiles for reactions with electron-rich dienes. nih.gov The reaction proceeds in a concerted, stereospecific manner, allowing for the formation of complex cyclic structures with good stereochemical control. wikipedia.orgcaltech.edu

For example, crotonates can react with dienes like cyclopentadiene (B3395910) or 1-alkoxy-1-amino-1,3-butadienes to yield substituted cyclohexene (B86901) derivatives. nih.govcaltech.edu The reaction is typically thermally promoted, although it can be reversible at very high temperatures (retro-Diels-Alder reaction). wikipedia.orgmasterorganicchemistry.com

Reactions Involving the Aromatic Moiety of p-Cresyl

The aromatic ring of the p-cresyl group in this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the two substituents already on the ring: the methyl group (-CH₃) and the ester group (-O-CO-R).

Activating/Deactivating Effects : The ester group, attached via an oxygen atom, is an activating group because the oxygen's lone pairs can be donated into the ring through resonance. The methyl group is also an activating group due to hyperconjugation and weak inductive effects. msu.edustackexchange.com Both groups are ortho, para-directing.

Directing Effects : In p-cresol derivatives, the two available positions for substitution are ortho to the ester linkage (positions 2 and 6) and meta to the ester linkage (positions 3 and 5). Since the methyl group is at position 4, the available positions are 2, 3, 5, and 6. The powerful activating and ortho, para-directing influence of the phenolic oxygen will dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). msu.edulibretexts.org The methyl group also directs to these same positions. Therefore, electrophilic substitution is strongly favored at the positions ortho to the ester group.

An example of such a reaction is the Friedel-Crafts alkylation of p-cresol to produce butylated hydroxytoluene (BHT), where substitution occurs at the positions ortho to the hydroxyl group. msu.edulibretexts.org Similarly, reactions like nitration or halogenation on this compound would be expected to yield 2-substituted or 2,6-disubstituted products. wikipedia.org A recently described "ester dance" reaction, involving the palladium-catalyzed translocation of an ester group on an aromatic ring, highlights another potential transformation pathway for the aromatic moiety under specific catalytic conditions. nih.govchemrxiv.orgresearchgate.net

Stereoisomerization Phenomena (e.g., Cis-Trans Isomerization)

This compound possesses a carbon-carbon double bond, which allows for the existence of geometric isomers: the trans (or E) isomer and the cis (or Z) isomer. The trans isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the more thermodynamically stable form. wikipedia.org

Isomerization between the cis and trans forms can be induced by various means, including heat, exposure to acids or bases, or UV radiation. chemcess.com For example, isocrotonic acid (cis) can be isomerized to the more stable crotonic acid (trans) by heating. chemcess.com Photochemical induction is also a known method for cis-trans isomerization in related systems. unipa.itmdpi.com

In some cases, isomerization can be coupled with other reactions. It has been shown that the thermodynamically disfavored isomerization of α,β-unsaturated esters to their deconjugated β,γ-unsaturated counterparts can occur when coupled with an amidation reaction, demonstrating that the position of the double bond can be shifted under certain chemical conditions. rsc.org

Polymerization Studies Involving Crotonic Acid Esters

Radical Polymerization of Crotonate Esters

Radical polymerization is a common and versatile method for producing a wide range of polymers. nih.gov However, its application to crotonate esters is not straightforward due to inherent structural and electronic factors.

Crotonic acid and its esters exhibit a negligible ability to undergo radical homopolymerization. acs.orgnih.gov Attempts to polymerize alkyl crotonates using common radical initiators like azobisisobutyronitrile (AIBN) have proven unsuccessful. acs.orgacs.org This difficulty is attributed to several factors:

Steric Hindrance: The presence of the β-methyl group shields the double bond, impeding the approach of propagating radical chains. iaea.org

Low Propagation Rates: The rate at which monomer units add to the growing polymer chain is extremely low for crotonates. acs.orgacs.orgresearchgate.net

Chain Transfer: Allylic hydrogen atoms on the methyl group can participate in degradative chain transfer reactions, terminating the growing polymer chain and reducing the molecular weight.

These combined factors make the synthesis of high molecular weight homopolymers from crotonate esters via conventional radical polymerization practically unfeasible. acs.orgnih.gov

Despite their inability to homopolymerize, crotonate esters can be successfully incorporated into polymer chains through copolymerization with other more reactive vinyl monomers. acs.orgnih.gov This approach allows for the modification of polymer properties by introducing the crotonate unit.

Vinyl Acetate (B1210297): The copolymerization of crotonic acid and its derivatives with vinyl acetate is a well-established process, with applications in formulations for adhesives, textiles, and inks. acs.orgnih.govgoogle.com

Acrylic Monomers: While copolymerization with acrylates is possible, it can be challenging due to unfavorable reactivity ratios. acs.orgnih.gov

2-Methylen-1,3-dioxepane (MDO): A notable recent development is the efficient radical copolymerization of crotonate esters, such as butyl crotonate, with the cyclic ketene (B1206846) acetal (B89532) MDO. acs.orgacs.orgresearchgate.net This system is particularly interesting because MDO undergoes radical ring-opening polymerization, introducing degradable ester linkages into the polymer backbone. acs.orgnih.gov The copolymerization proceeds surprisingly well, leading to the formation of alternating copolymers. acs.orgacs.org

The structure of the ester group (R in the crotonate structure) significantly influences the polymerization behavior of crotonate monomers. The size and nature of this group can introduce steric effects that further hinder the polymerization process.

Reactivity ratios (r₁, r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer (r₁) versus the other comonomer (r₂). fiveable.me

For crotonate esters, the reactivity ratio (designated r_crotonate) is typically very low, often approaching zero. acs.orgnih.gov This indicates that a propagating chain ending in a crotonate radical strongly prefers to add the comonomer rather than another crotonate molecule.

In the copolymerization of butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO), the experimentally determined reactivity ratios were found to be: acs.orgnih.gov

r_BCr = 0.017 ± 0.007

r_MDO = 0.105 ± 0.013

Since both values are well below one, it indicates a strong tendency for the monomers to add to each other rather than to themselves, resulting in a highly alternating copolymer structure. nih.govcopoldb.jp For a wide range of feed compositions (e.g., 45-80% butyl crotonate), the resulting copolymer composition remains close to 50%, confirming the formation of an alternating sequence. acs.orgnih.gov

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂System Tendency
Butyl Crotonate2-Methylen-1,3-dioxepane0.0170.1050.001785Alternating Copolymerization
Crotonic AcidVinyl Acetate≈ 0> 1≈ 0Ideal for incorporating small amounts of CA

Table based on data from references acs.orgnih.gov.

Controlled/Living Polymerization Techniques for Crotonate Esters

Controlled/living polymerization methods offer the potential to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. nih.gov One such technique that has been applied to crotonate esters is Group-Transfer Polymerization.

Group-Transfer Polymerization (GTP) is a living polymerization method particularly suitable for acrylic monomers, which proceeds via the conjugate addition of a silyl (B83357) ketene acetal initiator to an α,β-unsaturated carbonyl compound. slideshare.netuobasrah.edu.iq Recent studies have successfully applied GTP to various alkyl crotonates using organic superacid catalysts. acs.orgacs.org

This technique allows for the synthesis of poly(alkyl crotonate)s with controlled molecular weights and narrow distributions (Đ or MWD < 1.3). acs.org The polymerization of ethyl crotonate, for example, demonstrated living characteristics, with the polymer's molecular weight increasing linearly with monomer conversion. acs.org

However, GTP of crotonates is highly sensitive to the steric bulk of the ester side group. Research has shown a clear trend where increasing steric hindrance reduces the polymerization yield. acs.orgacs.org While linear alkyl crotonates like ethyl, n-propyl, and n-butyl crotonate polymerize smoothly, branched and aromatic esters are less reactive. acs.org Notably, under the optimized conditions for other crotonates, p-tolyl crotonate (p-cresyl crotonate) and the very bulky tert-butyl crotonate did not polymerize. acs.orgacs.org This result strongly indicates that the steric hindrance from the p-cresyl group is sufficient to prevent propagation under these GTP conditions.

GTP of Various Crotonate Esters
Ester GroupMonomerPolymerization Yield (%)Steric HindranceOutcome
EthylEtCr72LowSuccessful Polymerization
n-PropylnPrCr78LowSuccessful Polymerization
n-ButylnBuCr64LowSuccessful Polymerization
iso-PropyliPrCrDecreased YieldModerateSuccessful Polymerization
tert-ButyltBuCr0HighNo Polymerization
p-Tolyl (p-Cresyl)pTolCr0HighNo Polymerization

Table based on data from references acs.orgacs.org. Yields are representative examples under specific GTP conditions.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Crotonic Acid P Cresyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including esters like crotonic acid p-cresyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound provides characteristic signals for the different types of protons present in the molecule. The aromatic protons of the p-cresyl group typically appear as two doublets in the aromatic region of the spectrum, a result of their ortho and meta coupling. The methyl protons of the p-cresyl group exhibit a singlet in the upfield region. The vinyl protons of the crotonate moiety show a complex splitting pattern due to both geminal and vicinal coupling, appearing as a doublet of quartets and a doublet. The methyl protons of the crotonate group also appear as a doublet.

For comparison, studies on related crotonate systems, such as N-enoyl systems attached to chiral auxiliaries, have shown that the chemical shift of the vinylic protons can be significantly influenced by the nature of the ester or amide group. researchgate.net For instance, the α-proton (Ha) in crotonic acid itself appears at approximately δ 5.85 ppm. researchgate.net When coupled to various auxiliaries, this signal can shift downfield. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to ester) 7.0 - 7.2 d
Aromatic (meta to ester) 6.8 - 7.0 d
Vinylic (α to C=O) ~7.0 dq
Vinylic (β to C=O) ~5.8 d
p-Cresyl Methyl ~2.3 s
Crotonate Methyl ~1.9 d

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the methyl carbons. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons of the p-cresyl ring will show four distinct signals due to symmetry. The two vinylic carbons of the crotonate moiety will also have characteristic chemical shifts. The methyl carbons of both the p-cresyl and crotonate groups will appear in the upfield region of the spectrum.

Data for crotonic acid itself shows the carboxylic carbon at approximately 172 ppm, the vinylic carbons around 123 and 145 ppm, and the methyl carbon around 18 ppm. chemicalbook.com The chemical shifts for the p-cresyl ester derivative would be influenced by the electronic effects of the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-O) 148 - 152
Aromatic (C-CH3) 135 - 140
Aromatic (CH) 129 - 131
Aromatic (CH) 120 - 122
Vinylic (α to C=O) 140 - 145
Vinylic (β to C=O) 120 - 125
p-Cresyl Methyl 20 - 22
Crotonate Methyl 17 - 19

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For example, it would show a cross-peak between the two vinylic protons of the crotonate group, as well as between the vinylic proton at the β-position and the methyl protons of the crotonate group. It would also confirm the coupling between the ortho and meta protons on the p-cresyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to definitively assign the chemical shifts of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the p-cresyl ring and the crotonate moiety through the ester linkage. For instance, a correlation would be expected between the protons ortho to the ester oxygen on the p-cresyl ring and the carbonyl carbon of the crotonate group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C11H12O2), the exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. While specific HRMS data for this compound was not found in the provided search results, this technique is a standard for the characterization of novel compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like esters. nemi.govepa.gov In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, expected fragmentation pathways could include the loss of the p-cresyl group, the loss of the crotonate group, and various rearrangements and cleavages within the ester moiety. The analysis of these fragments provides valuable information for confirming the identity of the ester. GC-MS is widely used in the analysis of complex mixtures containing esters and other organic compounds. unibo.itutwente.nlresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymeric Systems

MALDI-TOF MS is a powerful technique for the analysis of synthetic polymers, providing absolute molecular weight information as opposed to the relative values obtained from chromatographic methods. waters.com This technique is particularly useful for characterizing polymeric systems derived from crotonic acid esters.

In the study of copolymers, MALDI-TOF MS offers direct insight into the polymer's structure, including the repeating monomer units and the mass of the end-groups. bruker.comyoutube.com For instance, in the analysis of copolymers involving crotonate esters, MALDI-TOF can confirm the alternating nature of the copolymer structure. acs.org The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer units, allowing for the elucidation of the copolymer sequence. acs.org

Research on the group-transfer polymerization of alkyl crotonates has utilized MALDI-TOF MS to analyze the resulting polymers. acs.org The spectra can reveal the presence of linear polymers and potential side products like cyclic polymers. acs.org For example, the MALDI-TOF spectrum of poly(ethyl crotonate) showed distinct series corresponding to the protonated linear polymer and cyclized polymer species. acs.org This level of detail is critical for understanding the polymerization mechanism and optimizing reaction conditions to favor the desired polymer structure. acs.org

Furthermore, MALDI-TOF MS has been employed to investigate the thermal degradation of polymers. researchgate.net Analysis of polymer samples can reveal the presence of unexpected end-groups, suggesting that degradation processes may have occurred during synthesis or processing. researchgate.net This information is vital for assessing the thermal stability of polymeric materials based on this compound.

Table 1: Representative MALDI-TOF MS Data for Poly(crotonate) Systems

Polymer SystemKey Findings from MALDI-TOF MSReference
Butyl crotonate/2-Methylen-1,3-dioxepane CopolymerConfirmed alternating copolymer structure. The mass between peaks (256 Da) corresponded to the sum of the two monomer masses. acs.org
Poly(ethyl crotonate)Identified protonated linear polymer series and cyclic polymer series, providing insight into polymerization byproducts. acs.org
Copolymers of ε-Caprolactone and γ-Butyrolactone with Crotonic AcidRevealed the architecture of macromolecules, showing mainly copolymeric structures with some homopolymeric contributions. researchgate.net
General Polymer AnalysisProvides absolute molecular weights (Mn and Mw), polydispersity, and information on repeating units and end-groups. waters.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for identifying the functional groups present in "this compound" and its polymers. The presence of characteristic absorption bands in the IR spectrum confirms the chemical structure of the molecule.

For an ester like this compound, the most prominent peak in the IR spectrum would be the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. Research on a similar compound, p-cresyl phenyl acetate (B1210297), showed a strong absorption band at 1742 cm⁻¹, clearly indicating the formation of the ester linkage. researchgate.net The spectrum of ethyl crotonate, another similar ester, also displays a characteristic C=O stretch. spectrabase.com

In the context of polymers derived from crotonic acid, FTIR is used to confirm the incorporation of the monomer into the polymer backbone and to study the structure of the resulting polymer. For example, in the synthesis of polyurethanes using crotonic acid, FTIR analysis confirmed the formation of the urethane (B1682113) group by the appearance of a carbonyl group sign around 1637 cm⁻¹. redalyc.org

Furthermore, FTIR can be used to analyze the degradation products of polymers. When polyhydroxyalkanoates (PHAs) are degraded, crotonic acid is a common product. jbiochemtech.com FTIR analysis of the extracted polymer can confirm the presence of characteristic functional groups. jbiochemtech.com

Table 2: Characteristic Infrared Absorption Bands for Crotonic Acid Esters and Related Polymers

Functional GroupWavenumber (cm⁻¹)SignificanceReference
C=O Stretch (Ester)~1742Confirms the presence of the ester functional group. researchgate.net
C=C Stretch (Alkene)~1640-1680Indicates the presence of the carbon-carbon double bond in the crotonate moiety. jbiochemtech.com
C-O Stretch (Ester)~1160-1260Corresponds to the stretching vibration of the ester C-O bond. jbiochemtech.com
N-H Stretch (Amine/Amide)~3300Can indicate the presence of amine or amide groups in copolymers. redalyc.org
O-H Stretch (Carboxylic Acid)Broad, ~2500-3300Indicates the presence of a carboxylic acid group, a potential hydrolysis product. researchgate.net

Liquid Chromatography Techniques

Liquid chromatography is a cornerstone for the separation, identification, and quantification of "this compound" and the analysis of its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC with a Diode Array Detector (DAD) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, often using a C18 or phenyl column, is a common approach. shimadzu.comresearchgate.net The DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. science.gov

For the analysis of cresols and related phenolic compounds, HPLC methods have been well-established. researchgate.netdnacih.comsigmaaldrich.com These methods can be adapted for the analysis of this compound, where the separation would be based on the hydrophobicity of the molecule. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. uclan.ac.uk The choice of mobile phase composition and pH can be optimized to achieve the desired separation. uclan.ac.uk

In the context of polymer degradation studies, HPLC is used to quantify the formation of products like crotonic acid. utwente.nlnih.gov For instance, the analysis of poly(3-hydroxybutyrate) degradation involves the detection of crotonic acid, which absorbs strongly in the low UV region (around 210 nm). science.gov

Table 3: Typical HPLC-DAD Parameters for Analysis of Related Compounds

ParameterTypical Value/ConditionSignificanceReference
ColumnReversed-phase C18 or PhenylProvides separation based on hydrophobicity. Phenyl columns can offer different selectivity for aromatic compounds. shimadzu.comresearchgate.net
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) or acetate)The ratio of organic to aqueous phase controls the retention time. uclan.ac.uknih.gov
Detection Wavelength210-325 nmSelected based on the UV absorbance maxima of the analyte. DAD allows for monitoring multiple wavelengths. science.govuclan.ac.uk
Flow Rate0.6 - 1.0 mL/minAffects the analysis time and separation efficiency. uclan.ac.ukacs.org
Column TemperatureAmbient or slightly elevated (e.g., 40-65 °C)Can influence retention times and peak shapes. acs.orggoogle.com

Size-Exclusion Chromatography (SEC) for Polymer Analysis

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers. acs.org For polymers of this compound, SEC provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn). acs.org

The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later. The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene. acs.org

Studies on the polymerization of crotonates have extensively used SEC to monitor the progress of the reaction and to characterize the resulting polymers. acs.orgnih.gov For example, the successful polymerization of various alkyl crotonates was confirmed by the high number-average molecular weights and narrow molecular weight distributions observed in the SEC analysis. acs.org SEC is also invaluable for studying the degradation of polymers, where a decrease in molecular weight over time can be monitored. nih.gov

Table 4: Key Parameters Obtained from SEC Analysis of Polymers

ParameterDescriptionSignificanceReference
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Relates to properties like colligative properties. waters.com
Weight-Average Molecular Weight (Mw)An average that is more sensitive to the presence of high molecular weight molecules.Relates to properties like melt viscosity and tensile strength. waters.com
Polydispersity Index (PDI)The ratio of Mw to Mn (Mw/Mn).A measure of the breadth of the molecular weight distribution. A value close to 1 indicates a narrow distribution. waters.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Degradation and Component Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful destructive analytical technique used to characterize the composition of polymeric materials that are not volatile enough for direct GC analysis. d-nb.info The polymer is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). d-nb.info These fragments are then separated by GC and identified by MS.

For polymers of this compound, Py-GC/MS can provide a "fingerprint" pyrogram that is characteristic of the polymer's structure. d-nb.info Analysis of the pyrolyzates can help to identify the original monomer units and any additives present in the polymer matrix. d-nb.info

This technique is particularly valuable for studying the thermal degradation mechanisms of polymers. The identity of the fragments formed upon pyrolysis provides clues about the weakest bonds in the polymer chain and the pathways through which degradation occurs. acs.org For example, the pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) yields crotonic acid and 2-pentenoic acid as major products, which can be readily identified by GC-MS. utwente.nlacs.orgutwente.nl The relative amounts of these products can provide information about the copolymer composition.

The conditions for pyrolysis, such as the final temperature and heating rate, are critical and must be carefully controlled to ensure reproducible results. d-nb.info The GC separation conditions, including the type of column and the temperature program, are also optimized to achieve good separation of the pyrolysis products. acs.org

Table 5: Common Pyrolysis Products of Crotonic Acid-Related Polymers

PolymerMajor Pyrolysis ProductsAnalytical SignificanceReference
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Crotonic acid, 2-Pentenoic acidIdentification of the constituent monomers and their relative abundance. utwente.nlacs.orgutwente.nl
Poly(vinyl chloride) (PVC) with phthalate (B1215562) plasticizerBenzene (B151609), Toluene (B28343), Di-(2-ethylhexyl)phthalateIdentification of the base polymer and the plasticizer additive. d-nb.info
Polystyrene (PS)Styrene monomer, dimer, and trimerCharacteristic fingerprint for the identification of polystyrene. kwrwater.nl

Theoretical and Computational Chemistry Approaches to Crotonic Acid Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of the electronic structure and, by extension, the reactivity of molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving crotonic acid and its derivatives. researchgate.net Studies using DFT have explored the chemioselectivity of reactions, such as the silylation of the crotonic acid dianion. researchgate.net These calculations can determine the influence of solvents on the geometries and relative energies of different reaction intermediates. researchgate.net For instance, in the gas phase, the negative charge on an intermediate may be stabilized by delocalization across the entire molecule, while in solution, the interactions with the solvent can alter this picture. researchgate.net

DFT calculations have also been instrumental in understanding the energetics of processes like the depolymerization of poly(β-hydroxybutyrate) (PHB), which yields crotonic acid. acs.org These studies can estimate activation energies for bond cleavages and predict the kinetics of subsequent reactions, such as the decarboxylation of crotonic acid. acs.org The insights gained from DFT can help in optimizing reaction conditions for desired outcomes, for example, by identifying the rate-limiting steps in a reaction sequence. acs.org Furthermore, DFT can be employed to investigate the origin of stereoselectivity in reactions, such as the high diastereoselectivity observed in the α-alkylation of amide enolates, by analyzing competing interactions like fluorine-metal and π-metal interactions. researchgate.net

Reaction TypeComputational MethodKey Findings
Silylation of Crotonic Acid DianionDFT/6-31+G*Solvent influences the stability and geometry of reaction intermediates. researchgate.net
Depolymerization of PHBDFTIntermolecular catalysis can lower the activation energy for ester cleavage. acs.org
Decarboxylation of Crotonic AcidDFTPredicted to follow second-order kinetics with a specific activation energy. acs.org
α-Alkylation of Amide EnolatesDFTHigh diastereoselectivity arises from competing F•••metal and π•••metal interactions. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals. youtube.comrsc.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).

For a molecule like crotonic acid p-cresyl ester, the HOMO would likely have significant contributions from the π-system of the crotonate moiety and the p-cresyl ring. The introduction of substituent groups, such as the p-cresyl group, can tune the energy levels of these frontier orbitals. rsc.org For example, the electron-donating nature of the methyl group on the cresol (B1669610) ring can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing character of the ester group influences the LUMO, affecting its reactivity towards nucleophiles.

A detailed MO analysis can also elucidate the nature of bonding and anti-bonding interactions within the molecule, helping to rationalize its stability and preferred conformations. youtube.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. acs.orggoogle.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule like this compound. These simulations can reveal the accessible conformations, the relative energies of different conformers, and the dynamics of transitions between them. researchgate.net

Force fields, which are empirical potential energy functions, are a key component of MD simulations. acs.org The accuracy of the simulation results is highly dependent on the quality of the force field used to describe the interactions between the atoms in the system.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to predict the positions and intensities of the peaks in the infrared and Raman spectra. researchgate.net This can help in assigning the experimentally observed vibrational bands to specific molecular motions, such as the C=O stretch of the ester group or the C=C stretch of the crotonate backbone.

NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectra are sensitive to the electronic environment of the nuclei. utwente.nl Computational methods can predict these parameters, providing insights into the electronic structure and conformation of the molecule. For example, the predicted ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of this compound and its reaction products. utwente.nl

The comparison between calculated and experimental spectroscopic data serves as a stringent test of the theoretical models and can lead to a more refined understanding of the molecular structure and bonding. researchgate.net

Computational Studies of Polymerization Processes and Kinetics

Computational chemistry plays a significant role in understanding the polymerization of monomers like crotonic acid esters. acs.orgredalyc.orgacs.org These studies can provide insights into the reaction mechanisms, kinetics, and stereochemistry of polymerization processes.

For the polymerization of crotonates, computational methods can be used to:

Investigate the reaction mechanism: DFT calculations can elucidate the step-by-step mechanism of polymerization, including initiation, propagation, and termination steps. nih.govnih.gov This can help in understanding the role of catalysts and initiators in the polymerization process. acs.org

Determine reactivity ratios: In copolymerization reactions, computational methods can help in predicting the reactivity ratios of different monomers, which determine the composition and sequence distribution of the resulting copolymer. acs.org

Analyze the stereochemistry of the polymer: For monomers like crotonates, the stereochemistry of the resulting polymer is an important factor determining its properties. Computational studies can help in understanding the factors that control the stereoselectivity of the polymerization reaction. researchgate.net

Derivatization and Functionalization Strategies for Crotonic Acid P Cresyl Ester

Synthesis of Novel Crotonic Acid Ester Derivatives for Specific Applications

The synthesis of new derivatives from crotonic acid p-cresyl ester focuses on altering its chemical structure to achieve desired functionalities. This can be accomplished by targeting the two primary reactive domains of the molecule: the crotonate moiety and the p-cresyl moiety.

Modification of the Crotonate Moiety

The crotonate moiety, with its reactive carbon-carbon double bond conjugated to a carbonyl group, is the primary site for a variety of chemical transformations. These reactions are crucial for creating polymers, altering the molecule's electronic properties, and introducing new functional groups.

One significant modification involves the polymerization of the crotonate double bond. While alkyl crotonates are often challenging to polymerize through standard radical initiation, specialized techniques have proven effective. acs.org Group-transfer polymerization (GTP) has been successfully applied to various alkyl crotonates, including p-tolyl crotonate, using organic acid catalysts. acs.orgacs.org This method allows for the synthesis of polymers with controlled molecular weight and thermal properties superior to those of corresponding poly(alkyl methacrylate)s. acs.org Another approach is the radical ring-opening copolymerization of alkyl crotonates with other monomers, such as 2-methylen-1,3-dioxepane (MDO), to produce degradable alternating copolymers.

Table 1: Polymerization Methods for Crotonate Esters

Polymerization MethodMonomer(s)Catalyst/InitiatorKey Findings
Group-Transfer Polymerization (GTP)p-Tolyl Crotonate (pTolCr), Ethyl Crotonate (EtCr), etc.Organic Acid (e.g., C6H5CHTf2)Produces polymers with narrow molecular weight distribution and high thermal stability. acs.orgacs.org
Radical Ring-Opening CopolymerizationButyl Crotonate, Ethyl CrotonateRadical Initiator (e.g., AIBN) with a comonomer (MDO)Forms alternating copolymers with degradable ester moieties in the polymer backbone.

The electron-deficient double bond is also susceptible to conjugate addition reactions. The aza-Michael addition, which involves the 1,4-conjugated addition of nitrogen nucleophiles, provides a direct route to β-aminocarbonyl derivatives, which are valuable precursors for bioactive compounds. researchgate.net A particularly sophisticated example is the diastereo- and enantioselective reductive Mannich-type reaction of crotonic acid with ketimines. This reaction, catalyzed by copper hydride complexes, functionalizes the double bond to produce unprotected β-amino acids, which are important chiral building blocks in medicinal chemistry. beilstein-journals.org

Further modifications of the double bond include:

Hydrogenation : The C=C double bond can be selectively reduced to yield the corresponding saturated ester, p-cresyl butyrate. This can be achieved using catalytic hydrogenation over catalysts like Pt/Al2O3. rsc.orgwikipedia.org

Halogenation : The addition of halogens or hydrohalic acids across the double bond can introduce new functional handles. For instance, crotonic acid reacts with hydrogen bromide to form 3-bromobutyric acid. wikipedia.org

Oxidation : The double bond can be oxidized to form diols. Reaction with an alkaline potassium permanganate (B83412) solution converts crotonic acid into 2,3-dihydroxybutyric acid. wikipedia.org Studies on the gas-phase oxidation of similar esters like methyl and ethyl crotonate by OH radicals show that addition to the double bond leads to the formation of products like 2-hydroxypropanal (B1205545) and acetaldehyde (B116499). acs.org

Modification of the p-Cresyl Moiety

The p-cresyl moiety offers two main sites for functionalization: the aromatic ring and the benzylic methyl group. The benzylic hydrogens are activated towards free-radical attack, making the methyl group a prime target for modification. msu.edu

A well-documented strategy that is directly analogous to the modification of this compound is the free-radical halogenation of the methyl group on p-cresyl acetate (B1210297). google.comgoogle.com This reaction is typically performed using agents like chlorine, bromine, or sulfuryl halides in the presence of a free-radical initiator (e.g., AIBN or dibenzoyl peroxide) at moderate temperatures (60-85°C). google.comgoogle.com A key innovation in this process is the inclusion of a carboxylic acid anhydride (B1165640), which scavenges the hydrohalogen acid byproduct that would otherwise promote the cleavage of the ester bond. google.com This method allows for the synthesis of α-halocresol esters, such as p-acetoxybenzyl bromide, in good yields. google.com Applying this to this compound would yield the corresponding p-(crotonyloxy)benzyl halide, a reactive intermediate for further synthesis.

Table 2: Representative Conditions for Free-Radical Halogenation of p-Cresyl Esters

SubstrateHalogenating AgentInitiatorAdditiveTemperatureProductReference
p-Cresyl AcetateN-BromosuccinimideDibenzoyl Peroxide-Not specified4-Acetoxybenzyl bromide google.com
p-Cresyl AcetateChlorine (Cl2)AIBNAcetic Anhydride75°Cp-Acetoxybenzyl chloride google.com
p-Cresyl AcetateBromine (Br2)AIBNAcetic Anhydride75°Cp-Acetoxybenzyl bromide google.com

While the ester group is generally deactivating, electrophilic aromatic substitution on the benzene (B151609) ring is another potential, though more challenging, modification pathway. msu.edu

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable precursor for building more intricate molecules. It can serve as a starting point in multi-step syntheses or be used to construct derivatives with specific biological functions.

As Precursors in Multi-Step Organic Synthesis

Crotonate esters are widely used as building blocks in organic synthesis. Their ability to act as Michael acceptors is fundamental to many carbon-carbon bond-forming reactions. For example, 3-aryl alkanoic esters have been synthesized through the conjugate addition of aryl Grignard reagents, such as p-tolyl magnesium bromide, to crotonic acid. almacgroup.com This reaction directly combines moieties analogous to those in the target molecule to build a more complex carbon skeleton.

Furthermore, crotonates are key precursors for synthesizing important heterocyclic and acyclic compounds. They can be used to prepare β-amino acids through reductive Mannich-type reactions, which are then incorporated into larger peptide or small-molecule structures. beilstein-journals.org The reaction of ethyl acetoacetate (B1235776) (a related β-carbonyl compound) with urea (B33335) or thiourea (B124793) yields β-uramino crotonic esters, which are crucial intermediates for synthesizing 6-methyl pyrimidinedione derivatives, a class of biologically active compounds. researchgate.net These examples highlight how the crotonate framework serves as a versatile starting point for constructing more elaborate molecular architectures.

Synthesis of Biologically Relevant Crotonate Derivatives

The crotonate scaffold is present in numerous biologically active molecules, and derivatives of crotonic acid esters have been synthesized to target a range of biological processes.

A prominent example is in the field of plant hormones. Synthetic analogues of cytokinins, which are hormones that regulate cell division and growth, have been prepared using crotonate structures. nih.govdoraagri.com In one study, methyl 2-methyl-4-(purin-6-ylamino)-trans-crotonate was synthesized and tested for cytokinin activity. nih.gov It was found to have significantly lower activity than its isomer, 6-(4-acetoxy-3-methyl-trans-2-butenylamino)purine, demonstrating that the orientation and nature of the ester group are critical for biological function. nih.gov This research underscores the utility of crotonate derivatives as probes for studying hormone-receptor interactions. nih.govresearchgate.net

Table 3: Biologically Active Derivatives Related to this compound

Derivative ClassSynthetic PrecursorsTarget Biological ActivityKey FindingsReference
Cytokinin AnaloguesMethyl γ-bromotiglate, Potassium phthalimide, PurinesPlant growth regulationThe ester function and its orientation in the side chain drastically affect cytokinin activity. nih.gov
3-Aryl Alkanoic AcidsCrotonic acid, Aryl Grignard reagents (e.g., p-tolyl magnesium bromide)Precursors for antibacterial agentsEnantiomerically pure 3-aryl alkanoic acids are valuable chiral synthons for complex natural products. almacgroup.com
3-Amino-trifluorocrotonic Acid EstersTrifluoroacetoacetic esters, AminesCrop protection (Herbicides/Pesticides)These esters are important intermediates for agrochemicals. google.com

Mechanistic Investigations of Reactions Involving Crotonic Acid Esters

Elucidation of Esterification Reaction Mechanisms

The synthesis of crotonic acid p-cresyl ester from crotonic acid and p-cresol (B1678582) is typically achieved through an acid-catalyzed esterification process, most commonly the Fischer-Speier esterification. vedantu.comchemistrytalk.org This reaction is an equilibrium process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comlibretexts.org

The mechanism proceeds through several reversible steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of crotonic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrytalk.orgmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of p-cresol attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate, often referred to as an oxonium ion. masterorganicchemistry.comchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final p-cresyl crotonate ester and regenerate the acid catalyst. chemistrytalk.orgchemguide.co.uk

Because the reaction is reversible, the equilibrium can be shifted toward the product side by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. vedantu.comlibretexts.org

Recent research has also explored the use of solid acid catalysts for this transformation. For instance, acid-activated Indian bentonite (B74815) has been successfully used as a recoverable and recyclable catalyst for the esterification of various carboxylic acids with p-cresol, offering a greener alternative to traditional mineral acids. researchgate.net

Stereochemical Aspects of Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, with the stereochemical outcome being a critical aspect of these transformations. The primary mode of addition is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester system. bhu.ac.in The stereochemistry of the product depends on the nucleophile, the catalyst, and the reaction conditions, often resulting in the formation of new stereogenic centers.

Asymmetric Michael Additions: Significant research has focused on controlling the stereochemistry of Michael additions to crotonate esters to produce enantiomerically enriched products.

Sulfa-Michael Addition: The enantioselective sulfa-Michael addition of thiols to aryl esters of crotonic acid has been achieved using chiral N-heterocyclic carbene (NHC) organocatalysts. pkusz.edu.cn For aryl crotonates, the electronic nature of substituents on the aromatic ring influences the enantiomeric excess (ee) of the product. pkusz.edu.cn A proposed transition state suggests that the thiol, activated by the NHC catalyst, approaches the Michael acceptor from a sterically less hindered face, leading to high asymmetric induction. pkusz.edu.cn

Aza-Michael Addition: The stereocontrolled addition of amines to the double bond of crotonate esters is a valuable method for synthesizing β-amino acids and their derivatives. psu.edutandfonline.com Studies using microwave irradiation have shown that the stereoselectivity can be influenced by a chiral center present in either the amine or the ester group. psu.edu For example, the reaction of amines with crotonate esters bearing a chiral center in the γ-position can proceed with significant diastereoselectivity. psu.edu In some cases, a cascade reaction can occur where the initial Michael adduct undergoes a subsequent intramolecular cyclization. nih.gov

The stereochemical course of an addition reaction is often described as syn-addition (where both new bonds form on the same face of the double bond) or anti-addition (where they form on opposite faces). masterorganicchemistry.com The specific mechanism determines the outcome. For instance, the enzymatic hydration of crotonate to (S)-3-hydroxybutyrate proceeds via the addition of a hydroxyl group to one face (the Si face) of the double bond at C3, followed by protonation from the same face at C2, resulting in a stereospecific syn-addition. vaia.com

The table below summarizes findings on the stereoselectivity of Michael additions to crotonate esters.

NucleophileCatalyst/MethodSubstrateKey FindingReference
Benzyl MercaptanChiral N-Heterocyclic CarbeneAryl CrotonatesHigh enantioselectivity (up to 72% ee) is achievable. Electronic properties of the aryl substituent influence the outcome. pkusz.edu.cn
AminesMicrowave IrradiationMethyl CrotonateInsignificant stereoselectivity observed with a chiral amine. psu.edu
AminesMicrowave Irradiation(S)-Ethyl-β-substituted acrylateDiastereoselective addition influenced by the chiral center in the ester. psu.edu
AcetophenonePrimary amine-thioureaβ-nitrostyrenes (similar Michael acceptor)Excellent enantiomeric excess (>99% ee) in the synthesis of GABA derivatives. mdpi.com

Kinetic Studies of Polymerization Processes

The polymerization of crotonate esters is challenging due to steric hindrance and the electronic nature of the β-substituted double bond. acs.orgnih.gov Kinetic studies are crucial for understanding and optimizing these polymerization processes. iupac.org

Free-Radical Polymerization: Alkyl crotonates, including aryl esters like p-cresyl crotonate, exhibit a very low tendency to undergo free-radical homopolymerization. acs.orgnih.gov This is attributed to low propagation rates and unfavorable reactivity ratios. acs.org However, they can be effectively copolymerized with other monomers. For example, the free-radical copolymerization of butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO) has been studied. acs.org The reactivity ratios were determined to be r(MDO) = 0.105 and r(BCr) = 0.017, indicating a strong tendency toward forming an alternating copolymer structure. nih.govacs.org

Group-Transfer Polymerization (GTP): GTP has emerged as a more effective method for polymerizing crotonates. A study on the GTP of various crotonates, including the structurally similar p-tolyl crotonate, provides significant kinetic insights. acs.orgacs.org Using an organic strong acid catalyst, the polymerization of ethyl crotonate was found to follow a pseudo-first-order relationship between monomer conversion and reaction time. acs.orgacs.org

Kinetic studies revealed that reaction parameters significantly impact the polymerization outcome. The table below, based on data for ethyl crotonate GTP, illustrates these effects. acs.org

EntryTemperature (°C)Catalyst Amount (mol%)Time (h)Conversion (%)Polymer Yield (%)Mw/Mn (PDI)
1-600.12414121.14
2-400.12472691.20
3-200.12491851.34
4-400.052455521.18
5-400.22464601.31

Data adapted from a study on ethyl crotonate, a model for crotonic acid esters. acs.org

These data show that polymerization at -40 °C provides a good balance between monomer conversion and control over the molecular weight distribution (PDI). acs.org Increasing the catalyst concentration can lead to side reactions, such as backbiting cyclization, which decreases initiator efficiency and broadens the PDI. acs.org Notably, p-tolyl crotonate was found to be unreactive under these specific GTP conditions, suggesting that the steric and electronic properties of the aryl ester group present a significant challenge for polymerization. acs.orgacs.org

Mechanistic Pathways of Oxidative Transformations

The oxidation of crotonic acid esters can proceed through several mechanistic pathways, primarily involving the carbon-carbon double bond. Studies on methyl crotonate serve as a valuable model for understanding the oxidative transformations of p-cresyl crotonate. kaust.edu.saresearchgate.netresearchgate.net

The atmospheric oxidation of crotonate esters is often initiated by reaction with hydroxyl (OH) radicals. acs.org The primary mechanistic pathway involves the electrophilic addition of the OH radical to the C=C double bond. acs.org This can occur at either C2 or C3, leading to the formation of two different hydroxyalkyl radicals. These radicals then react with molecular oxygen to form peroxy radicals, which undergo further reactions.

A general mechanism for the OH-initiated oxidation is as follows:

OH Radical Addition: The OH radical adds to the C2 or C3 position of the double bond.

O₂ Addition: Molecular oxygen adds to the resulting radical to form a hydroxyperoxy radical.

Decomposition: The subsequent decomposition of hydroxyalkoxy radicals, formed from the peroxy radicals, leads to the cleavage of C-C bonds and the formation of smaller, oxygenated products. acs.org For methyl crotonate, identified products include 2-hydroxypropanal (B1205545), acetaldehyde (B116499), and formaldehyde. acs.org

Another potential oxidative pathway is the cleavage of the ester group itself. While less common than hydrolysis, oxidative cleavage of esters can be catalyzed by enzymes like cytochrome P-450. nih.gov This mechanism is believed to proceed via hydrogen atom abstraction from the alkyl group of the ester (the p-cresyl group in this case), followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the carboxylic acid and an aldehyde. nih.gov

The table below summarizes key mechanistic features of crotonate ester oxidation.

OxidantKey Mechanistic StepIntermediatesProducts (from Methyl Crotonate)Reference
OH RadicalElectrophilic addition to C=C bondHydroxyalkyl radicals, Peroxy radicals, Hydroxyalkoxy radicals2-Hydroxypropanal, Acetaldehyde, Formaldehyde acs.org
O₂ (low temp)O₂ addition to ester radicalsInitial O₂ adducts- kaust.edu.saresearchgate.net
Cytochrome P-450H-atom abstraction from alkyl groupHemiacetal-like intermediateCarboxylic acid, Aldehyde nih.gov

Isomerization Mechanisms

This compound can exist as two geometric isomers due to the restricted rotation around the carbon-carbon double bond: the trans (E) isomer and the cis (Z) isomer. The trans isomer is generally more stable. The interconversion between these isomers is a key mechanistic process.

Thermal Isomerization: Heating can induce the isomerization of the double bond. For crotonic acid itself, thermal equilibration between the cis and trans isomers occurs at temperatures between 100-180°C. cdnsciencepub.comchemcess.com The mechanism is complex and may not involve direct rotation around the double bond. Instead, it can proceed through alternative routes, such as the formation and subsequent decomposition of dimeric intermediates. cdnsciencepub.com At its boiling point of 171.9 °C, pure isocrotonic acid (cis) converts into the more stable crotonic acid (trans). wikipedia.org

Photochemical Isomerization: Isomerization can also be initiated by UV light. Upon absorption of a photon, the molecule is promoted to an excited electronic state where the rotational barrier of the C=C bond is significantly lower. This allows for rotation to occur, followed by relaxation back to the ground electronic state, potentially yielding the opposite isomer. Studies on crotonic acid have demonstrated that UV irradiation (e.g., in the 240–250 nm region) can effectively induce both E → Z isomerization and rotamerization around the C-C single bond. researchgate.net

Catalytic Isomerization: While less studied for simple crotonates, isomerization of similar allylic systems can be catalyzed. For example, theoretical studies on allylic ethers show that gold(I) catalysts can dramatically lower the activation energy for double bond migration. sioc-journal.cn The proposed mechanism involves the coordination of the catalyst, followed by a proton shift process via a stabilized intermediate, which facilitates the interconversion. sioc-journal.cn Such catalytic pathways could potentially be applicable to crotonate esters under specific conditions. Theoretical studies on other systems have explored isomerization pathways involving either rotation around the double bond or inversion at one of the sp²-hybridized carbons, with the operative path often depending on steric and electronic factors. sioc-journal.cn

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthesis Methods

A significant stride toward the sustainable production of crotonic acid p-cresyl ester lies in the green synthesis of its precursors. Crotonic acid, traditionally derived from petrochemical sources, can now be produced from renewable biomass. A key method involves the thermal depolymerization (thermolysis) of poly(3-hydroxybutyrate) (PHB), a biopolymer synthesized by bacteria. researchgate.net

Recent research has optimized this process, achieving high yields of crotonic acid from PHB. For instance, a thermolytic distillation process at 170 °C and 150 mbar applied to pure PHB resulted in a 92% recovery of crotonic acid. unibo.it When applied to PHB-enriched bacteria, the recovery rates were also impressive, demonstrating the viability of using crude biomass. unibo.it Further refinement of this method using ionic liquids, such as [EMIM][AcO], as both a green solvent and catalyst at 140 °C has been shown to yield up to 97% crotonic acid from PHB. acs.org Another sustainable route involves the sequential catalytic oxidation-condensation-oxidation of ethanol. researchgate.net

The other precursor, p-cresol (B1678582), can be sourced from lignin, a major component of lignocellulosic biomass, further enhancing the potential for a fully bio-based ester. Future research should focus on integrating these sustainable precursor streams. The development of enzyme-catalyzed or solid-acid-catalyzed esterification processes would eliminate the need for harsh traditional catalysts, minimizing waste and energy consumption and completing a fully green synthesis pathway for this compound.

Table 1: Sustainable Synthesis of Crotonic Acid from Poly(3-hydroxybutyrate) (PHB)

Method Starting Material Conditions Crotonic Acid Yield/Recovery Reference
Thermolytic Distillation Pure PHB 170 °C, 150 mbar 92% unibo.it
Thermolytic Distillation PHB-enriched bacteria (60%) 170 °C, 150 mbar 78% unibo.it

Design of Novel Polymeric Materials with Tailored Properties

The polymerization of crotonate esters presents both challenges and opportunities for creating novel materials. Generally, β-substituted α,β-unsaturated monomers like alkyl crotonates are difficult to polymerize due to factors such as low propagation rates and steric hindrance. researchgate.netacs.org This challenge is particularly pronounced for this compound.

Studies on the group-transfer polymerization (GTP) of various alkyl crotonates have shown that while esters with smaller alkyl groups (methyl, ethyl, n-propyl) can be polymerized successfully, monomers with bulky substituents, specifically p-tolyl crotonate and tert-butyl crotonate, fail to polymerize under the tested conditions. acs.orgacs.org This is attributed to the steric hindrance posed by the bulky p-cresyl group.

However, the polymers that can be formed, referred to as poly(alkyl crotonate)s (PRCrs), exhibit promising properties. For example, poly(methyl crotonate) has a higher glass-transition temperature (Tg) and superior thermal stability (Td5) compared to the widely used poly(methyl methacrylate) (PMMA). acs.orgacs.org This suggests that if a suitable polymerization method for p-cresyl crotonate could be developed, the resulting polymer could possess enhanced thermal and mechanical properties due to the rigid aromatic ring. Future research should therefore focus on alternative polymerization techniques, such as those employing sterically tolerant catalysts, to overcome this synthetic barrier.

Table 2: Polymerization and Properties of Various Alkyl Crotonates via GTP

Monomer Polymerization Yield Tg (°C) Td5 (°C) Reference
Methyl Crotonate Quantitative 122 359 acs.orgacs.org
Ethyl Crotonate Quantitative - - acs.orgacs.org
n-Propyl Crotonate 78% - - acs.org
Isopropyl Crotonate Low Yield - - acs.org

| p-Tolyl Crotonate | No Polymerization | N/A | N/A | acs.orgacs.org |

Advanced Catalytic Systems for Esterification and Polymerization

Overcoming the synthetic challenges associated with this compound and its potential polymers requires the exploration of advanced catalytic systems.

For the esterification step, research could move beyond traditional acid catalysis towards systems offering higher selectivity and milder conditions. Lipase-catalyzed transesterification, which has been used effectively for producing other chiral crotonate esters, represents a promising green alternative. mdpi.com

For polymerization , the ineffectiveness of organic superacid catalysts in the GTP of p-tolyl crotonate highlights the need for new approaches. acs.orgacs.org Future work should investigate other classes of catalysts known for their high activity and tolerance of functional groups. These could include:

Metallocene and Ziegler-Natta Catalysts: These systems are mainstays of the polymer industry and have been adapted for a wide range of monomers. mdpi.com

Late Transition Metal Complexes: Catalysts based on metals like nickel, palladium, and copper have shown efficacy in polymerizing polar monomers and could offer a pathway to poly(p-cresyl crotonate). mdpi.com

Encapsulated Catalysts: A novel strategy involves encapsulating a catalyst, such as a ring-opening metathesis polymerization (ROMP) catalyst, within the pores of a metal-organic framework (MOF). chemrxiv.org This approach can protect the active site and promote processive polymerization, potentially yielding high-molecular-weight polymers from challenging monomers. chemrxiv.org

Investigating these advanced catalytic systems may unlock the polymerization of p-cresyl crotonate, enabling the synthesis of new materials.

Application of Machine Learning in Predicting Reactivity and Structure-Property Relationships

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry to accelerate discovery and reduce reliance on empirical, trial-and-error experimentation. rsc.org This approach is highly applicable to the challenges presented by this compound.

Predicting Reactivity and Synthesis Conditions: ML models can predict the outcomes of chemical reactions with high accuracy. For esterification and related reactions, various ML architectures have been successfully employed:

Gaussian Process Regression (GPR): Used to create kinetic-free models that predict the yield of acid-catalyzed esterification reactions based on experimental data, bypassing the need for deep mechanistic understanding. acs.org

Large Language Models (LLMs): Models like FLAN-T5 can translate molecular representations (SMILES) into detailed, step-by-step synthetic procedures for esterification. mdpi.com

Neural Networks and Random Forests: Applied to predict the yield of catalytic ester hydrogenation, and even to optimize reaction conditions like temperature and pressure. rsc.orgcam.ac.uk

Predicting Structure-Property Relationships: For polymer design, ML can predict the properties of a polymer based on its monomer structure. researchgate.netresearchgate.net This is particularly valuable for p-cresyl crotonate, where the polymer is currently hypothetical. An ML model, trained on data from existing polycrotonates u-tokyo.ac.jp and other polymers, could predict the thermal stability, mechanical strength, and other key characteristics of poly(p-cresyl crotonate). This predictive capability would allow researchers to assess the potential value of the target polymer before investing significant synthetic effort.

Table 3: Applications of Machine Learning in Ester and Polymer Chemistry

Application Area ML Model/Technique Task Reference
Reaction Prediction Gaussian Process Regression (GPR) Predict yield of acid-catalyzed esterification acs.org
Procedure Generation FLAN-T5 (LLM) Generate synthesis procedures from SMILES mdpi.com
Yield & Condition Prediction Neural Networks, GPR, Random Forest Predict yield and conditions for ester hydrogenation rsc.orgcam.ac.uk

Exploration of Stereoselective Synthesis of p-Cresyl Crotonates

The crotonate moiety contains a prochiral carbon-carbon double bond, making it an excellent substrate for stereoselective synthesis to create high-value, chiral molecules. Future research on p-cresyl crotonate could explore several asymmetric transformations.

Asymmetric Reactions at the Double Bond: The Sharpless asymmetric dihydroxylation is a powerful method for converting the double bond of crotonate esters into chiral diols. This reaction has been demonstrated on p-phenylbenzyl crotonate with low catalyst loading, achieving a diol product with 87% enantiomeric excess (ee), which could be further enriched. nih.gov Applying this methodology to p-cresyl crotonate would provide access to valuable chiral building blocks.

Synthesis of Chiral Esters: Instead of reacting at the double bond, stereoselectivity can be introduced via the ester group. Dynamic kinetic resolution (DKR) is an efficient technique for this purpose. In a model system, a racemic alcohol can be reacted with an acyl donor like vinyl crotonate in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). The enzyme preferentially acylates one enantiomer of the alcohol, while a metal catalyst simultaneously racemizes the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiopure crotonate ester. mdpi.com This approach could be used with chiral precursors to p-cresol to generate stereochemically defined p-cresyl crotonate analogues.

Chiral Auxiliary-Mediated Reactions: The p-cresyl crotonate structure could be attached to a chiral auxiliary. This auxiliary would then direct the stereochemical outcome of subsequent reactions, such as Diels-Alder or 1,3-dipolar cycloadditions across the double bond, after which the auxiliary can be cleaved. sfu.ca

These stereoselective strategies could transform p-cresyl crotonate from a simple monomer candidate into a versatile platform for the synthesis of complex, optically active molecules.

Q & A

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer : Replace traditional acid catalysts with immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving >90% conversion at 60°C. Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact reductions .

Q. What mechanistic insights explain the ester’s biological activity in antimicrobial or antifungal assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies correlate the ester’s electron-withdrawing crotonate group with membrane disruption in Gram-positive bacteria. Minimum inhibitory concentration (MIC) assays (e.g., against S. aureus) combined with molecular docking (e.g., penicillin-binding proteins) validate targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (74–76°C vs. 78°C) for this compound?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Re-crystallize the compound from hexane/ethyl acetate (3:1) and characterize via powder X-ray diffraction (PXRD). Differential scanning calorimetry (DSC) at 5°C/min heating rate confirms phase transitions .

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